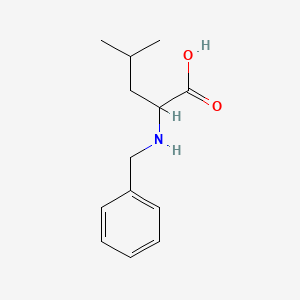

n-Benzylleucine

説明

N-Benzylleucine is a leucine derivative where the amino group is substituted with a benzyl moiety (C₆H₅CH₂). It is commonly used in peptide synthesis as a protected amino acid intermediate. The benzyl group enhances lipophilicity and can be removed via hydrogenolysis, making it valuable in solid-phase peptide synthesis (SPPS) . Its synthesis typically involves alkylation of L-leucine methyl ester with benzyl bromide under basic conditions, yielding (S)-N-Benzylleucine methyl ester with a reported 76% yield and specific optical rotation ([α]D = -42.3) .

特性

CAS番号 |

2743-42-2 |

|---|---|

分子式 |

C13H19NO2 |

分子量 |

221.29 g/mol |

IUPAC名 |

2-(benzylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16) |

InChIキー |

ZJOWTIPPMQBTTA-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C(=O)O)NCC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

N-Benzoyl-L-leucine

- Structure : Features a benzoyl (C₆H₅CO-) group instead of benzyl.

- Molecular Weight: 235.28 g/mol (C₁₃H₁₇NO₃) vs. ~222.31 g/mol for N-Benzylleucine.

- Synthesis : Prepared via acylation (e.g., benzoyl chloride with L-leucine) rather than alkylation .

- Applications: Used in peptide synthesis but requires harsher deprotection conditions (e.g., acid hydrolysis) compared to hydrogenolysis for benzyl groups .

N-(Benzyloxycarbonyl)glycyl-L-leucine (CAS 1421-69-8)

- Structure : Incorporates a benzyloxycarbonyl (Cbz) protecting group on glycine, linked to leucine.

- Molecular Weight : 322.36 g/mol (C₁₆H₂₂N₂O₅), significantly larger due to the Cbz group.

- Applications: The Cbz group is cleaved via hydrogenolysis or HBr, similar to benzyl, but offers orthogonal protection strategies in multi-step syntheses .

Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate

- Structure : A tripeptide derivative with dual benzyl and Cbz protections.

- Molecular Formula : C₂₉H₃₇N₃O₇.

- Synthesis: Involves sequential coupling of protected amino acids, highlighting its utility in complex peptide assembly .

N-Benzylacetoacetamide

- Structure : Benzyl group attached to an acetoacetamide backbone.

- Molecular Weight: 189.23 g/mol (C₁₁H₁₃NO₂).

- Applications : Serves as a β-ketoamide precursor in heterocyclic synthesis (e.g., pyrroles), contrasting with N-Benzylleucine’s peptide-centric role .

Key Research Findings

- Reactivity Differences: The benzyl group in N-Benzylleucine offers milder deprotection (hydrogenolysis) compared to benzoyl (acid hydrolysis) or Cbz (HBr), enabling selective deprotection in multi-step syntheses .

- Solubility Trends : Benzyl-substituted compounds (e.g., N-Benzylleucine) exhibit lower aqueous solubility than benzoyl derivatives due to reduced polarity .

- Pharmacological Context : While α-Benzyl-N-methylphenethylamine () targets CNS receptors, N-Benzylleucine’s applications are primarily synthetic, emphasizing structural over functional mimicry .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。